molecular formula C7H13Br2N B6607196 1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide CAS No. 2839138-75-7

1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide

Cat. No.: B6607196
CAS No.: 2839138-75-7
M. Wt: 270.99 g/mol
InChI Key: NXQWDDHVDAPKHV-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide is a chemical compound with the molecular formula C7H13Br2N. It is a derivative of bicyclo[1.1.1]pentane, a three-dimensional, highly strained small-ring system. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide typically involves the bromomethylation of bicyclo[1.1.1]pentane followed by amination. The reaction conditions include the use of bromomethylating agents such as bromomethyl methyl ether and amination reagents like ammonia or primary amines under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions, alkyl halides, and Grignard reagents are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides, nitro compounds, and other oxidized derivatives.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Hydroxylated, alkylated, or other substituted derivatives.

Scientific Research Applications

1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide is unique due to its bicyclo[1.1.1]pentane core, which imparts high strain and three-dimensionality to the molecule. Similar compounds include other bicyclopentane derivatives and related small-ring systems. These compounds may share similar reactivity patterns but differ in their functional groups and overall molecular structure.

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane derivatives

  • Propellanes

  • Small-ring systems with high strain

Properties

IUPAC Name

[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN.BrH/c8-4-6-1-7(2-6,3-6)5-9;/h1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQWDDHVDAPKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CBr)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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